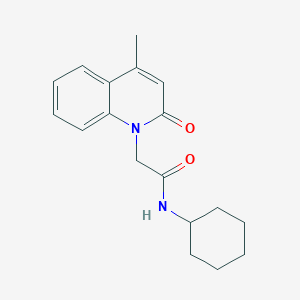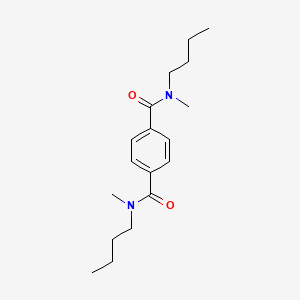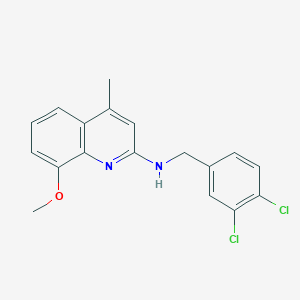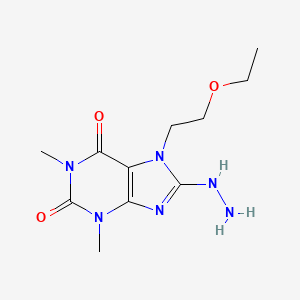
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide, also known as CX614, is a compound that has been extensively studied for its potential applications in neuroscience research. It is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. In
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has been used extensively in neuroscience research to study the role of AMPA receptors in synaptic plasticity and memory formation. It has been shown to enhance long-term potentiation (LTP), a process that is thought to underlie learning and memory. N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has also been used to study the effects of AMPA receptor modulation on various neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
Mecanismo De Acción
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. It enhances the activity of AMPA receptors by increasing the affinity of the receptor for glutamate, the neurotransmitter that activates the receptor. This leads to an increase in the amplitude and duration of the postsynaptic current, which is thought to underlie the enhancement of LTP and memory formation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has been shown to enhance LTP and memory formation in various animal models. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide in lab experiments is that it is a selective modulator of AMPA receptors, which allows researchers to study the specific effects of AMPA receptor modulation on synaptic plasticity and memory formation. However, one limitation of using N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide is that it has a short half-life in vivo, which requires frequent dosing and can lead to variability in the results.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide. One direction is to explore the potential therapeutic applications of N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide in neurological disorders, such as epilepsy, stroke, and traumatic brain injury. Another direction is to develop more potent and selective allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide on synaptic plasticity and memory formation.
Métodos De Síntesis
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a quinoline ring system, followed by the addition of a cyclohexyl group and an acetamide moiety. The final product is obtained after purification and characterization using various analytical techniques.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-11-18(22)20(16-10-6-5-9-15(13)16)12-17(21)19-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGVECIGMZYOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B4989317.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)

![ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4989334.png)
![8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)

![2,4-dimethyl-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4989361.png)

![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)
![ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4989405.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)
